(+)-Condylocarpine

Description

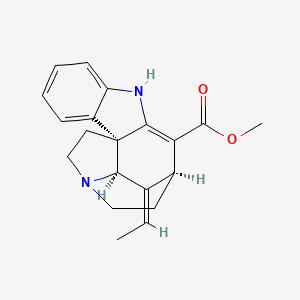

Structure

3D Structure

Properties

CAS No. |

4939-81-5 |

|---|---|

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl (1S,11S,17R,18Z)-18-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h3-7,13,18,21H,8-11H2,1-2H3/b12-3-/t13-,18+,20+/m0/s1 |

InChI Key |

BJAFGFIFFFKGKA-VHYXBIGDSA-N |

SMILES |

CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |

Isomeric SMILES |

C/C=C\1/[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |

Canonical SMILES |

CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |

Synonyms |

isocondylocarpine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographical Distribution

(+)-Condylocarpine is a monoterpenoid indole (B1671886) alkaloid found within various species of the Apocynaceae family. Its presence has been identified in several plants distributed across different continents.

One of the primary sources is Diplorhynchus condylocarpon, commonly known as the horn-pod tree or wild rubber. prota4u.org This plant species is found in a wide range of African countries, occurring from the Democratic Republic of Congo and Tanzania in the north, southwards to South Africa, with a presence also noted in Namibia and Botswana. prota4u.orgenvirobiotechjournals.com It typically grows in dry deciduous woodlands and on stony hillsides at altitudes up to 1700 meters. prota4u.org The alkaloids in this plant, including condylocarpine (B1236509), are present in both the stem and root bark. prota4u.orgcore.ac.uk

Another significant botanical source is Craspidospermum verticillatum, a tree endemic to Madagascar. doc-developpement-durable.org This species is found in rainforest environments at altitudes up to 1800 meters. doc-developpement-durable.org The leaves of Craspidospermum verticillatum are known to contain condylocarpine. doc-developpement-durable.org

This compound has also been isolated from Vinca minor (Lesser Periwinkle), a species within the Apocynaceae family. researchgate.netcuni.cz Furthermore, it is a constituent of Tabernaemontana cymosa, a plant widely found in the Colombian Caribbean region. mdpi.com The alkaloid is also present in Rhazya stricta, an evergreen shrub distributed throughout Southwest Asia, including India, Pakistan, and Afghanistan, as well as countries in the Arabian Gulf region like Saudi Arabia, Iraq, and Iran. nih.gov

The following table summarizes the botanical sources of this compound and their geographical locations.

| Botanical Source | Family | Geographical Distribution |

| Diplorhynchus condylocarpon | Apocynaceae | Tropical and Southern Africa (e.g., DR Congo, Tanzania, South Africa, Namibia, Botswana) prota4u.orgenvirobiotechjournals.com |

| Craspidospermum verticillatum | Apocynaceae | Madagascar doc-developpement-durable.org |

| Vinca minor | Apocynaceae | Europe and Southwest Asia researchgate.netcuni.cz |

| Tabernaemontana cymosa | Apocynaceae | Colombia (Caribbean region) mdpi.com |

| Rhazya stricta | Apocynaceae | Southwest Asia and Arabian Gulf region nih.gov |

Extraction and Chromatographic Separation Techniques for this compound

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction followed by various chromatographic techniques to purify the target compound from a complex mixture of other alkaloids and plant metabolites.

Liquid-liquid extraction (LLE) is a fundamental technique used in the initial stages of alkaloid isolation. longdom.orgphenomenex.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgveeprho.com

The general procedure for extracting alkaloids like this compound begins with the maceration of dried and powdered plant material (e.g., root bark, leaves) in a solvent, often ethanol (B145695) or a dichloromethane/methanol (B129727) mixture, to create a crude extract. mdpi.comnih.gov This crude extract is then subjected to an acid-base LLE. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them soluble in the aqueous phase. libretexts.org This aqueous layer, containing the protonated alkaloids, is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous phase is made basic, deprotonating the alkaloids and causing them to become soluble in an organic solvent. The mixture is then extracted with an immiscible organic solvent (like chloroform (B151607) or ethyl acetate), which selectively dissolves the neutral alkaloid compounds, separating them from water-soluble salts and other polar impurities. longdom.orgveeprho.com This process is often repeated multiple times to maximize the yield of the alkaloid-rich organic phase. longdom.org

Following initial extraction, column chromatography is a crucial step for the separation and purification of individual alkaloids from the crude mixture. longdom.orgwikipedia.org This technique separates compounds based on their differential adsorption to a solid stationary phase (commonly silica (B1680970) gel or alumina) while a liquid mobile phase passes through the column. longdom.orglongdom.org

In a typical procedure, the concentrated alkaloid extract is loaded onto the top of a column packed with silica gel. mdpi.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column. longdom.org Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the polar stationary phase. libretexts.org By collecting the eluted solvent in fractions, different compounds can be isolated. wikipedia.org

For higher resolution and more efficient separation, High-Performance Liquid Chromatography (HPLC) is employed. drawellanalytical.com HPLC operates on similar principles to column chromatography but uses much smaller particle sizes for the stationary phase and high pressure to move the mobile phase through the column. wikipedia.org This results in superior separation and is often used for the final purification of alkaloids like this compound or for analytical quantification. longdom.orgdrawellanalytical.com Both normal-phase and reverse-phase HPLC can be utilized, where the latter employs a non-polar stationary phase and a polar mobile phase. libretexts.orgdrawellanalytical.com

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support. researchgate.netaocs.org Instead, it utilizes two immiscible liquid phases, one of which is held stationary while the other is pumped through it. aocs.org This technique is particularly advantageous for preparative-scale separations as it avoids the irreversible adsorption of the sample onto a solid matrix. researchgate.net

In CCC, a biphasic solvent system is selected based on the partition coefficient (K) of the target compound. aocs.org The crude or partially purified extract is introduced into the CCC system, and the separation occurs as the components partition differently between the stationary and mobile liquid phases. mdpi.com High-speed CCC (HSCCC), which uses a strong centrifugal field to retain the stationary phase, is particularly effective for separating closely related alkaloids. nih.gov The method's high loading capacity makes it suitable for isolating significant quantities of pure compounds like this compound from complex plant extracts. mdpi.com

Column Chromatography and High-Performance Liquid Chromatography (HPLC) Applications

Advanced Spectroscopic Methods for Structural Elucidation of Isolated this compound

Once this compound has been isolated and purified, its chemical structure and stereochemistry are determined using a combination of advanced spectroscopic techniques. slideshare.net Methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet (UV) Spectroscopy provide initial structural information, but Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation. nih.govacdlabs.com

NMR spectroscopy is indispensable for determining the precise three-dimensional structure of complex molecules like this compound. cuni.cz A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the connectivity of atoms and the relative stereochemistry of chiral centers. researchgate.netnsf.gov

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. These spectra help identify key functional groups and provide an initial framework of the molecule. cuni.czacdlabs.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecule. acdlabs.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of signals in the ¹H and ¹³C spectra. cuni.cz

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining stereochemistry. They detect protons that are close to each other in space, even if they are not directly bonded. nih.gov The presence or absence of these spatial correlations helps to assign the relative configuration of stereocenters within the molecule, confirming the specific three-dimensional arrangement of atoms that defines this compound. nsf.govnih.gov The absolute stereochemistry was ultimately confirmed through chemical correlation with other alkaloids of known configuration and by X-ray analysis. nsf.govutexas.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular formula of a compound. Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, yielding what is known as an exact mass. bioanalysis-zone.com This high level of precision is possible due to the instrument's high resolving power, which can distinguish between ions with very similar nominal masses. helmholtz-munich.dechromatographyonline.com

The ability to determine an exact mass allows for the unambiguous assignment of a molecular formula. Each unique combination of atoms (e.g., C, H, N, O) has a specific theoretical exact mass based on the precise masses of its constituent isotopes, a value that accounts for the mass defect of each element. uni-rostock.de For this compound, the molecular formula was established as C₂₀H₂₂N₂O₂. nih.gov By using HRMS, the experimentally measured exact mass of the compound can be compared to the theoretically calculated mass for this formula. A match within a very narrow tolerance (typically less than 5 parts per million, or ppm) provides definitive confirmation of the elemental composition. helmholtz-munich.dechromatographyonline.com This technique was instrumental in the structural determination of numerous indole alkaloids, including this compound. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂N₂O₂ |

| Calculated Exact Mass | 322.1681 g/mol |

| Observed Mass (HRMS) | Matches calculated mass within <5 ppm error |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy refers to techniques that probe the differential interaction of a chiral molecule with polarized light. The two primary methods are Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). ORD measures the change in the angle of optical rotation as a function of the wavelength of light, while ECD measures the difference in absorption between left and right circularly polarized light, also as a function of wavelength. mgcub.ac.inpg.edu.pl The resulting spectra, which show positive or negative peaks known as Cotton effects, are unique to a molecule's specific three-dimensional structure, or absolute configuration. pg.edu.pl

For this compound, determining its absolute configuration was a crucial step in its characterization. The notation "(+)-" indicates that it rotates plane-polarized light in the dextrorotatory direction. The absolute stereochemistry of this compound was first established in 1963 through chemical correlation with another Strychnos alkaloid of known configuration, akuammicine. nsf.gov In modern structural elucidation, the absolute configuration of a chiral molecule is often determined by comparing its experimental ECD or ORD spectrum to the spectrum predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). nih.govresearchgate.net A close match between the experimental and the calculated spectrum for a specific stereoisomer allows for the unambiguous assignment of its absolute configuration. nih.gov This powerful combination of experimental and theoretical approaches provides the definitive stereochemical structure of complex natural products like this compound, which has been assigned the configuration (1S,11S,17R,18Z). nih.gov

| Technique | Principle | Application to this compound |

|---|---|---|

| ORD (Optical Rotatory Dispersion) | Measures the variation of optical rotation with wavelength. | Shows a positive Cotton effect curve, corresponding to the (+) enantiomer. |

| ECD (Electronic Circular Dichroism) | Measures the differential absorption of left and right circularly polarized light. | The experimental spectrum is compared with theoretical calculations to confirm the (1S,11S,17R,18Z) configuration. |

Biosynthesis of + Condylocarpine

Elucidation of Precursor Building Blocks (e.g., Tryptophan, Secologanin)

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, including (+)-Condylocarpine, originates from two primary precursor molecules: tryptamine (B22526) and secologanin (B1681713). researchgate.nethep.com.cn Tryptamine, which provides the indole core of the alkaloid, is derived from the amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). researchgate.netresearchgate.net The second precursor, secologanin, is a monoterpenoid that supplies the C9 or C10 carbon framework. nih.gov Its own biosynthesis is a complex process starting from geraniol, which is derived from the methylerythritol 4-phosphate (MEP) pathway. researchgate.netuniversiteitleiden.nl The condensation of tryptamine and secologanin is the foundational step that initiates the entire MIA biosynthetic pathway. frontiersin.org

| Precursor Molecule | Origin Pathway | Contributing Moiety |

| Tryptophan | Shikimate Pathway | Indole Ring (via Tryptamine) |

| Secologanin | Methylerythritol 4-Phosphate (MEP)/Seco-iridoid Pathway | Terpenoid Unit |

Proposed Enzymatic Steps and Intermediates

The journey from the initial precursors to this compound involves a series of complex enzymatic reactions and the formation of several key intermediates. The first committed step is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase (STR), to form the universal MIA precursor, 3α(S)-strictosidine. researchgate.netfrontiersin.org

Following its formation, strictosidine undergoes deglycosylation by strictosidine β-D-glucosidase (SGD), yielding the highly reactive strictosidine aglycone. hep.com.cnfrontiersin.org This unstable intermediate can isomerize into various forms, including 4,21-dehydrogeissoschizine, which serves as a crucial branch point. nih.gov

The proposed pathway then proceeds through the following key intermediates:

Geissoschizine : Formed by the reduction of 4,21-dehydrogeissoschizine, a reaction catalyzed by geissoschizine synthase (GS). frontiersin.orgnih.gov

Preakuammicine : Geissoschizine undergoes an oxidative rearrangement to form preakuammicine, the precursor to the Strychnos alkaloid scaffold. nih.gov This step is catalyzed by geissoschizine oxidase (GO), a cytochrome P450 enzyme. frontiersin.orgnih.gov

Stemmadenine (B1243487) : A series of reduction and acetylation reactions convert preakuammicine into stemmadenine and subsequently into stemmadenine acetate (B1210297). frontiersin.orgnih.gov The enzymes Redox1, Redox2, and stemmadenine O-acetyltransferase (SAT) are involved in this conversion. frontiersin.orgresearchgate.netpnas.org Stemmadenine is a critical intermediate for both aspidosperma (like condylocarpine) and iboga type alkaloids. nsf.govscribd.com

Precondylocarpine Acetate : Stemmadenine acetate is oxidized to form precondylocarpine acetate. nih.govmdpi.com

This compound : The final steps leading from stemmadenine or its derivatives like precondylocarpine acetate to this compound involve complex rearrangements and cyclizations. While the precise enzymatic control of this final transformation is still under investigation, it is understood to involve the formation of the characteristic aspidosperma skeleton. universiteitleiden.nlresearchgate.net

| Proposed Intermediate | Preceding Intermediate | Key Transformation |

| Strictosidine | Tryptamine + Secologanin | Pictet-Spengler Condensation |

| 4,21-Dehydrogeissoschizine | Strictosidine | Deglycosylation & Isomerization |

| Geissoschizine | 4,21-Dehydrogeissoschizine | Reduction |

| Preakuammicine | Geissoschizine | Oxidative Rearrangement |

| Stemmadenine/Stemmadenine Acetate | Preakuammicine | Reduction & Acetylation |

| Precondylocarpine Acetate | Stemmadenine Acetate | Oxidation |

| This compound | Stemmadenine/Derivatives | Cyclization/Rearrangement |

Genetic and Genomic Identification of Biosynthetic Gene Clusters

In many microorganisms, genes encoding the enzymes for a specific metabolic pathway are physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). frontiersin.org This co-localization facilitates the coordinated regulation of the pathway. In plants, while BGCs do exist, they are less common and often smaller than their microbial counterparts. biorxiv.org

For monoterpenoid indole alkaloids, research has identified some small, conserved gene clusters. A notable example is the cluster for strictosidine biosynthesis, which often includes genes for tryptophan decarboxylase (TDC) and strictosidine synthase (STR). biorxiv.org This arrangement highlights the evolutionary pressure to coordinate the production of the foundational MIA precursor. biorxiv.org However, the genes for the more than 30 enzymes involved in downstream pathways, such as the one leading to vinblastine, are generally scattered throughout the genome. biorxiv.org

To date, a complete biosynthetic gene cluster dedicated to the entire this compound pathway has not been identified. The identification of genes involved in MIA biosynthesis often relies on comparative transcriptomics and co-expression analysis, where the expression levels of candidate genes are correlated with the accumulation of specific alkaloids. pnas.orgfrontiersin.org While genes for upstream intermediates like stemmadenine have been found clustered to some extent in species like Catharanthus roseus, the genes for the terminal, "tailoring" steps that produce the vast diversity of MIAs, including this compound, appear to be dispersed. biorxiv.org

Biochemical Characterization of Key Biosynthetic Enzymes

The synthesis of this compound relies on several classes of enzymes that construct and modify the alkaloid scaffold.

Strictosidine Synthase and Related Enzymes

Strictosidine Synthase (STR) is the pivotal enzyme that initiates the entire MIA pathway. bibliotekanauki.pl It belongs to the lyase family and performs a stereospecific Pictet-Spengler reaction, condensing tryptamine and secologanin to exclusively form 3α-(S)-strictosidine. researchgate.nethep.com.cnbibliotekanauki.pl This reaction is considered the first committed step in the biosynthesis of over 2,000 different MIAs. ajol.inforesearchgate.net The enzyme has been cloned and characterized from several MIA-producing plants, including Catharanthus roseus and Rauvolfia serpentina. ajol.info Studies have shown that STR is localized in the vacuole, where it performs the condensation reaction. bibliotekanauki.plajol.info The high substrate specificity and stereoselectivity of STR are crucial for ensuring the correct configuration of the foundational alkaloid structure.

Another critical enzyme is Strictosidine β-D-Glucosidase (SGD), which cleaves the glucose moiety from strictosidine. This deglycosylation activates the molecule, leading to the formation of the unstable but highly reactive aglycone, which is the substrate for subsequent skeletal rearrangements. frontiersin.orgfrontiersin.org

Cytochrome P450 Monooxygenases in Alkaloid Metabolism

Cytochrome P450 monooxygenases (CYPs or P450s) are a vast superfamily of heme-containing enzymes that are central to the chemical diversification of alkaloids. frontiersin.org They catalyze a wide array of oxidative reactions, including hydroxylations, epoxidations, ring formations, and ring rearrangements. frontiersin.orgnih.gov These modifications are responsible for generating the immense structural variety observed within the MIA family. ajol.info

In the context of the this compound pathway, P450s play multiple essential roles. For instance, Geissoschizine Oxidase (GO), the enzyme that converts geissoschizine to the preakuammicine scaffold, is a P450. frontiersin.orgnih.gov P450s are also critical in the upstream biosynthesis of the precursor secologanin. frontiersin.org The diverse catalytic functions of P450s allow for the step-by-step construction and functionalization of the complex polycyclic systems characteristic of aspidosperma alkaloids. researchgate.netmdpi.com

Methyltransferases and Other Tailoring Enzymes

Once the core alkaloid skeleton is formed, it is often further modified by a suite of "tailoring" enzymes that add functional groups, altering the molecule's chemical properties and biological activity. Among the most common tailoring enzymes are methyltransferases. nih.govnih.gov

Plant natural product methyltransferases typically use S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of hydroxyl, amino, or other nucleophilic groups on the substrate molecule. nih.gov In MIA biosynthesis, N-methylation and O-methylation are common modifications that can significantly impact a compound's polarity and its ability to interact with biological targets. nih.govnih.gov While specific methyltransferases acting on this compound itself are not yet fully characterized, it is known that these enzymes are crucial for the diversification of many related MIAs. nih.govresearchgate.net For example, all known MIA N-methyltransferases in the Apocynaceae family appear to have evolved from a common ancestral enzyme, highlighting their importance in generating chemical diversity within this plant family. nih.gov

| Enzyme Class | Key Function in this compound Biosynthesis | Example Enzyme |

| Lyases | Catalyzes the initial Pictet-Spengler condensation. | Strictosidine Synthase (STR) |

| Glucosidases | Activates the precursor by removing the glucose moiety. | Strictosidine β-D-Glucosidase (SGD) |

| Cytochrome P450s | Catalyze diverse oxidative reactions (e.g., ring formation, hydroxylation). | Geissoschizine Oxidase (GO) |

| Methyltransferases | Add methyl groups to the alkaloid scaffold, diversifying the final product. | Various O- and N-methyltransferases |

Metabolic Engineering Strategies for Enhanced Production

The biosynthesis of this compound is a complex process involving numerous enzymatic steps, starting from the precursors tryptamine and secologanin which condense to form strictosidine, the central intermediate for all MIAs. ethz.chmdpi.com Metabolic engineering efforts aim to optimize this pathway to favor the accumulation of this compound.

Key strategies in the metabolic engineering of MIA biosynthesis include:

Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the pathway can significantly enhance the production of the final product. Identifying and overexpressing genes that code for enzymes directly involved in the formation of condylocarpine (B1236509) or its immediate precursors is a primary strategy. ethz.chfrontiersin.orgnih.gov

Downregulation of Competing Pathways: The metabolic resources within a cell are finite. By suppressing or blocking pathways that compete for the same precursors as the condylocarpine pathway, more substrates can be channeled towards its synthesis. frontiersin.orgnih.gov This can be achieved through techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing. researchgate.net

Heterologous Expression: Introducing the entire biosynthetic pathway for this compound into a microbial or alternative plant host, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae), can create a dedicated production platform. mdpi.comnih.gov This approach allows for easier optimization and scale-up compared to working with the native plant. mdpi.com The successful reconstitution of MIA pathways in heterologous systems has been a significant focus of research. mdpi.comgoogle.combiorxiv.org

Enzyme Engineering: The specificity and efficiency of biosynthetic enzymes can be improved through protein engineering. By modifying the active site of an enzyme, it may be possible to increase its turnover rate or alter its substrate preference to favor the production of a specific alkaloid. nih.gov

Transcription Factor Regulation: Transcription factors are key regulators of entire metabolic pathways. Overexpressing transcription factors that positively regulate the genes in the condylocarpine biosynthetic pathway can lead to a coordinated upregulation of all the necessary enzymes. nih.gov

Research Findings in Enhancing MIA Production

While specific studies focusing solely on enhancing this compound production through metabolic engineering are not extensively detailed in the provided context, the broader research on MIA biosynthesis provides a clear framework. For instance, the identification of enzymes like precondylocarpine acetate synthase (PAS) and dehydroprecondylocarpine acetate synthase (DPAS) is crucial for any strategy aiming to produce stemmadenine-derived alkaloids, which are closely related to condylocarpine. google.com

Feeding studies have shown that providing precursors like stemmadenine to Catharanthus roseus cell cultures can lead to the accumulation of condylocarpine, among other alkaloids. researchgate.net This highlights the potential of precursor feeding in combination with engineered cell lines to boost production.

The development of heterologous production systems has been a major advance. For example, the entire strictosidine biosynthetic pathway has been reconstituted in Nicotiana benthamiana, demonstrating the feasibility of producing complex MIAs in a non-native host. biorxiv.org Such platforms could be adapted for the production of this compound by introducing the specific downstream enzymes.

Table of Metabolic Engineering Strategies and Their Potential Impact on this compound Production

| Strategy | Description | Potential Impact on this compound Yield | Key Considerations |

| Gene Overexpression | Increasing the expression of genes encoding rate-limiting enzymes in the condylocarpine pathway. | High | Identification of specific rate-limiting steps is crucial. |

| Pathway Suppression | Downregulating competing metabolic pathways that consume common precursors. | Medium to High | Potential for unintended effects on overall plant/cell health. |

| Heterologous Production | Transferring the entire biosynthetic pathway to a microbial or alternative plant host. | Very High | Requires complete elucidation of the pathway and functional expression of all enzymes. |

| Enzyme Engineering | Modifying biosynthetic enzymes to improve their catalytic efficiency or substrate specificity. | Medium to High | Requires detailed structural and functional knowledge of the enzymes. |

| Transcription Factor Engineering | Manipulating transcription factors that regulate the expression of MIA biosynthetic genes. | High | Can lead to a coordinated upregulation of the entire pathway. |

| Precursor Feeding | Supplying exogenous precursors to the culture medium. | Medium | Can be costly and requires efficient uptake by the cells. |

The continued elucidation of the intricate network of MIA biosynthetic pathways, coupled with advancements in synthetic biology and metabolic engineering tools, holds significant promise for the sustainable and high-yield production of this compound and other valuable alkaloids. mdpi.commdpi.comfrontiersin.org

Pharmacological Mechanisms and Biological Activities Preclinical Investigation

In Vitro Cellular and Molecular Target Identification

In vitro studies are fundamental in identifying the specific molecular targets through which a compound exerts its effects. For (+)-Condylocarpine and related alkaloids, these studies have provided initial insights into their potential mechanisms of action.

The interaction of monoterpene indole (B1671886) alkaloids with various enzymes has been a key area of research. While specific data for this compound's direct interaction with a broad panel of enzymes is not extensively detailed in the available literature, studies on related compounds from the same chemical family and plant sources offer valuable context. For instance, alkaloids isolated from Vinca minor, a plant known to produce a variety of indole alkaloids, have been screened for their inhibitory activity against several enzymes implicated in neurodegenerative diseases. cuni.cz

These enzymes include:

Cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. cuni.cz

Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is involved in numerous cellular processes, and its dysregulation is linked to conditions like Alzheimer's disease and inflammation. cuni.czunito.itnih.gov

Prolyl Oligopeptidase (POP): This enzyme is also considered a potential target for the treatment of neurodegenerative disorders. cuni.cz

While significant inhibitory activity against these enzymes has been reported for other alkaloids from Vinca minor, specific IC50 values for this compound are not prominently featured in the reviewed literature. cuni.cz

Receptor ligand binding assays are crucial for determining how a compound interacts with specific cellular receptors, which can shed light on its mechanism of action. giffordbioscience.comlabome.comcreative-biolabs.comnih.govwikipedia.org These assays measure the affinity of a ligand (in this case, this compound) for a receptor. giffordbioscience.com The dysregulation of cellular receptors and their signaling pathways is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurological conditions. nih.gov While the broader class of indole alkaloids is known to interact with various receptors, specific and detailed receptor binding assay data for this compound is not extensively available in the public domain.

The biological activity of a compound is often mediated through its influence on intracellular signaling pathways. ebi.ac.ukfrontiersin.orgtermedia.pl These complex networks of molecular interactions regulate fundamental cellular processes such as growth, proliferation, and survival. numberanalytics.com Dysregulation of these pathways is a hallmark of many diseases. numberanalytics.com Antipsychotic drugs, for example, are known to modulate intracellular signaling. termedia.pl While it is plausible that this compound modulates such pathways, detailed studies specifically mapping its effects on key signaling cascades like MAPK, PI3K/Akt, or NF-κB are not prominently reported in the reviewed scientific literature. numberanalytics.com

Receptor Ligand Binding Assays

Preclinical Efficacy Studies in Relevant Biological Models

To move beyond molecular interactions, preclinical studies assess the actual therapeutic potential of a compound in relevant biological systems, such as cell cultures and animal models.

Cell culture models provide a controlled environment to study the effects of a compound on specific cell types and to investigate its potential therapeutic properties.

Antimalarial Properties: Extracts from plants of the Tabernaemontana genus, known to contain condylocarpine-type alkaloids, have shown antimalarial activity. nih.gov Specifically, an extract from Tabernaemontana dichotoma leaves, which contains 16-hydroxy-16,22-dihydroapparicine (B1253181) (a 5-nor stemmadenine (B1243487) alkaloid with a similar structural framework to condylocarpine), exhibited potent in vitro activity against the chloroquine-resistant K1 strain of Plasmodium falciparum. nih.gov However, synthetic versions of this compound and its intermediates showed only weak activity. researchgate.net The antimalarial efficacy of new compounds is often compared to established drugs like chloroquine (B1663885) and artemisinin. plos.orgnih.govplos.orgclinmedjournals.org

Antineoplastic Properties: Several indole alkaloids have been investigated for their potential as anticancer agents. cancernetwork.comeuropa.eu For instance, some have been shown to inhibit the proliferation of various cancer cell lines. nih.govnih.gov Chloroquine, another heterocyclic compound, has been repurposed as an antineoplastic agent due to its ability to disrupt autophagy-mediated cell survival. While in silico studies have suggested that condylocarpine (B1236509) could have anticancer properties, comprehensive in vitro studies detailing its cytotoxic effects against a panel of cancer cell lines and the underlying mechanisms are not extensively documented. researchgate.net

Neuroactive Properties: The potential neuroactive properties of indole alkaloids are often linked to their ability to interact with targets relevant to neurodegenerative diseases, as mentioned in the enzyme inhibition section. cuni.cz

Animal models are indispensable for understanding the efficacy, safety, and mechanism of action of a potential drug in a living organism before it can be considered for human trials. biocytogen.comrevespcardiol.orgnih.gov These models are used to study various diseases, including pain, cancer, and cardiovascular conditions. revespcardiol.orgnih.gov While some reports indicate that condylocarpine itself shows no noteworthy biological activity in some historical contexts, the broader family of indole alkaloids has been evaluated in animal models for various effects. utexas.edu For example, the antimalarial activity of some compounds has been assessed in mice infected with Plasmodium berghei. nih.gov However, specific in vivo studies detailing the mechanisms of action of this compound in animal models for its potential antimalarial, antineoplastic, or neuroactive effects are not widely available in the current body of literature.

Mechanistic Studies in Cell Culture Models (e.g., Antimalarial, Antineoplastic, Neuroactive Properties)

Structure-Activity Relationship (SAR) Investigations of this compound

The relationship between the chemical structure of a molecule and its biological activity is a foundational concept in medicinal chemistry known as the structure-activity relationship (SAR). wikipedia.org Analyzing SAR helps identify the specific chemical groups and structural features of a compound that are responsible for its pharmacological effects. wikipedia.org This understanding allows chemists to strategically modify a bioactive compound to enhance its potency, improve selectivity, or alter its effects. wikipedia.org For complex natural products like this compound, SAR studies are crucial for transforming a promising natural lead into a viable drug candidate. These investigations typically involve synthesizing a series of analogs where specific parts of the molecule are systematically altered and then evaluating their biological activity.

Impact of Core Skeletal Modifications on Biological Activity

The intricate, fused-ring system of this compound, a monoterpenoid indole alkaloid, provides a rigid scaffold that is fundamental to its biological interactions. semanticscholar.orgbuchamplatz.ch Altering this core skeleton, even subtly, can lead to significant changes in pharmacological activity. Skeletal reorganization is a powerful strategy in natural product synthesis that allows for the efficient assembly of complex molecular frameworks and the creation of unnatural derivatives for biological evaluation. rsc.org

Research into related indole alkaloids demonstrates the importance of the core structure. For instance, in the synthesis of actinophyllic acid, another biologically active indole alkaloid, a key cascade reaction creates the tetracyclic core in a single step, highlighting the efficiency of building the fundamental skeleton. researchgate.net Modifications to this core can then be used to generate novel compounds with potentially enhanced anticancer activity. researchgate.net Similarly, studies on other indole-fused polycyclic molecules show that the method of ring fusion and the resulting three-dimensional shape are critical for biological activity. semanticscholar.org For example, the synthesis of cyclohepta[b]indoles, which are present in various pharmaceutically active compounds, often requires specific methods to create the seven-membered ring fused to the indole nucleus, as this structure is crucial for its function. researchgate.net

While direct SAR studies on skeletal modifications of this compound itself are limited in publicly accessible literature, the broader field of indole alkaloid chemistry suggests that the integrity and specific arrangement of its pentacyclic core are paramount. The strained 1-azabicyclo[4.2.2]decane skeleton found in related 5-nor stemmadenine alkaloids is a defining structural feature responsible for a range of biological activities, including antimicrobial and opioid properties. d-nb.info Any disruption or significant alteration of the condylocarpine framework, such as cleaving rings or changing the fusion pattern, would likely dramatically alter its interaction with biological targets.

Table 1: Impact of Core Skeletal Modifications on Biological Activity of Related Indole Alkaloids

| Compound Class | Skeletal Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Actinophyllic Acid Analogs | Modification of the tetracyclic core | Generation of novel compounds with potentially promising anticancer activity. | researchgate.net |

| Fused Indole Compounds | Alteration of ring fusion patterns | Significant changes in biological activity, depending on the resulting molecular scaffold. | semanticscholar.org |

| 5-Nor Stemmadenine Alkaloids | Presence of strained 1-azabicyclo[4.2.2]decane skeleton | Essential for antimicrobial and opioid properties. | d-nb.info |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in pharmacology. ijpsjournal.com Since biological systems like enzymes and receptors are themselves chiral, they can interact differently with different stereoisomers (enantiomers or diastereomers) of a drug. nih.gov One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.govsolubilityofthings.com

Studies on other chiral drugs underscore this principle. For example, the antidepressant citalopram (B1669093) exists as two enantiomers; the (S)-enantiomer (escitalopram) is responsible for the therapeutic activity, showing greater efficacy and fewer side effects at equivalent doses compared to the racemic mixture. nih.gov In the realm of indole alkaloids, the synthesis of diastereomeric neuroactive compounds derived from tryptophan showed that isomers with different configurations at a single chiral center had opposite effects—one being hyperactive and the other hypoactive. researchgate.net This demonstrates that even a minor change in stereochemistry can profoundly alter the pharmacological outcome. Therefore, the specific absolute stereochemistry of naturally occurring this compound is inseparable from its biological function.

Substituent Effects on Target Affinity and Selectivity

The principle of SAR allows medicinal chemists to systematically probe the effect of adding, removing, or modifying chemical substituents on a core scaffold to optimize its biological activity. wikipedia.org For indole alkaloids, the indole nucleus itself is a privileged scaffold, but its activity is often fine-tuned by the nature and position of its substituents. sci-hub.se

Investigations into various indole derivatives reveal clear patterns. For instance, in a series of fascaplysin (B45494) derivatives studied for anticancer activity, the position and type of halogen substituent dramatically influenced both potency and selectivity. nih.gov Moving a bromine atom from one position to another significantly increased selectivity for tumor cells, while replacing bromine with iodine at the same position increased general cytotoxicity, reducing its therapeutic potential. nih.gov Similarly, SAR studies on meridianin derivatives, another class of indole alkaloids, showed that while the parent compounds had modest activity, certain analogs with specific substitutions displayed potent cytotoxicity against various cancer cell lines. mdpi.com

For this compound, key substituents include the ethyl group at C-20 and the methoxycarbonyl group at C-16. SAR studies on related indole alkaloids provide a framework for predicting how modifications here might impact activity.

Indole Ring Substitution: Adding electron-withdrawing or electron-donating groups to the benzene (B151609) portion of the indole nucleus can modulate the electronic properties of the entire molecule, potentially affecting target binding. sci-hub.se In some series, halogen substitutions have been shown to enhance activity. mdpi.com

Modification of Side Chains: Altering the ethyl group (e.g., changing its length or replacing it with other alkyl or functional groups) would probe the size and nature of the binding pocket it occupies.

Ester Modification: The methoxycarbonyl group is a common site for modification. Converting the ester to an amide, a carboxylic acid, or other functional groups can change the molecule's hydrogen bonding capacity and polarity, which can significantly affect target affinity and selectivity. sci-hub.se

Table 2: General Substituent Effects in Bioactive Indole Derivatives

| Scaffold | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Fascaplysin | Halogenation at different positions on the indole core | Position and type of halogen significantly altered cytotoxicity and selectivity. | nih.gov |

| Meridianins | Modifications to the core structure | Analogs often showed more potent anticancer activity than the parent compounds. | mdpi.com |

| General Indoles | Phenylacetamide and malononitrile (B47326) substitution | Favorable for anticancer activity in some series. | sci-hub.se |

| General Indoles | Halogen and trifluoromethyl groups | Improved lipophilicity, potentially enhancing cell permeability and activity. | mdpi.com |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

In modern drug discovery, computational methods are indispensable tools for accelerating the design and optimization of new therapeutic agents. mdpi.com Two commonly used approaches are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. frontiersin.org

QSAR attempts to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.org By analyzing various molecular descriptors (e.g., volume, electron density, electronegativity), a QSAR model can predict the activity of newly designed compounds before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be potent. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, like this compound) to the active site of another (a receptor, typically a protein). mdpi.commdpi.com By simulating the interaction between the ligand and its target, docking can provide valuable insights into the binding mode. frontiersin.org For this compound, docking studies could help visualize how the alkaloid fits into its target's binding pocket, identifying key hydrogen bonds and hydrophobic interactions. This information can then guide the rational design of new derivatives with improved affinity. For example, if docking reveals an unoccupied space within the binding site, a new analog could be designed with an additional substituent to fill that space and increase binding energy. mdpi.com

While specific QSAR and molecular docking studies focused solely on this compound are not widely published, these methods are routinely applied to other indole derivatives and complex natural products. nih.govekb.eg For instance, docking studies on oxidovanadium(IV) complexes helped elucidate their interaction with a colon cancer protein target, and the results were supported by a highly predictive QSAR model. mdpi.com The application of these computational tools to this compound and its analogs would undoubtedly provide meaningful guidance for further exploration and optimization of its biological activities. frontiersin.org

Synthesis and Biological Evaluation of + Condylocarpine Derivatives and Analogs

Design Principles for Structural Modification

The development of (+)-condylocarpine derivatives is guided by established principles of medicinal chemistry, focusing on modifications of the core scaffold to influence biological activity. While specific research on condylocarpine (B1236509) derivatives is limited, design strategies can be inferred from studies on related monoterpene indole (B1671886) alkaloids. nih.gov A primary goal is the systematic diversification of the structure to create a library of analogs for screening. researchgate.net

Key areas for modification on the condylocarpine framework would likely include:

The Indole Moiety: The indole nitrogen is a common site for alkylation to introduce various aliphatic and aromatic groups. This can alter lipophilicity and steric bulk, which are critical features for receptor binding and cell permeability. nih.gov

The Ethylidene Side Chain: The C16-C17 double bond is a potential site for hydrogenation, epoxidation, or other additions to probe the importance of its planarity and electronics for biological activity.

The Core Ring System: Skeletal reorganization of the intricate fused and bridged ring system, while synthetically challenging, offers a pathway to fundamentally new scaffolds with potentially novel biological actions. researchgate.netrsc.org This deconstructive and divergent approach can generate significant structural diversity from a common intermediate. researchgate.net

The overarching design principle is to generate a range of analogs with varied electronic, steric, and lipophilic properties to systematically map the pharmacophore responsible for any observed biological effects.

Synthetic Methodologies for Novel Analog Generation

Generating derivatives of a complex molecule like this compound relies on flexible and efficient synthetic strategies. The total synthesis of this compound itself, which proceeds through key intermediates like (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one, provides a foundation for analog development. researchgate.netnih.gov

Synthetic approaches for creating novel analogs include:

Divergent Synthesis from a Late-Stage Intermediate: A highly efficient strategy involves using a common intermediate from the total synthesis pathway and subjecting it to various transformations to create a family of related compounds. This avoids the need for a full multi-step synthesis for each new analog. researchgate.net For instance, the pendant vinyl group in a synthetic precursor to condylocarpine could be a handle for diverse functionalization. utexas.edu

Modern Catalytic Methods: Transition metal-catalyzed reactions are crucial for the functionalization of the indole core. google.com Techniques such as [RhCp*Cl2]2-catalyzed C-H activation can be used to introduce new substituents at specific positions of the indole ring system, creating unique derivatives that are not accessible through classical methods. acs.org

Semi-synthesis: If sufficient quantities of natural this compound can be isolated, direct chemical modification of the parent compound offers the most straightforward route to certain derivatives. Alkylation of the indole nitrogen, for example, can be achieved by reacting the natural product with various alkyl halides. nih.gov

These methodologies allow chemists to systematically alter specific parts of the this compound structure, providing the necessary compounds for biological evaluation.

In Vitro Screening of Derivatives for Modified Biological Profiles

Following synthesis, the novel this compound analogs would be subjected to a battery of in vitro assays to determine their biological activity. Based on the known activities of related indole alkaloids, screening would likely focus on anticancer and antiparasitic properties. researchgate.netmdpi.com

The primary goal of in vitro screening is to quantify the potency of the new derivatives, typically reported as an IC50 (half-maximal inhibitory concentration) value against specific cell lines or molecular targets. For example, in studies of related monoterpene indole alkaloid derivatives, compounds were tested against cancer cell lines to determine their ability to reverse multidrug resistance (MDR). nih.gov

A hypothetical screening of this compound derivatives might yield results similar to those observed for other alkylated indole alkaloids, where potency can be significantly enhanced by the addition of specific functional groups. nih.gov The selectivity of the compounds is also critical; an ideal derivative would show high potency against the target (e.g., a cancer cell line) but low cytotoxicity against healthy cells. researchgate.net

Table 1: Illustrative In Vitro Potency of Hypothetical this compound Analogs

| Compound | Modification | Target Cell Line | IC50 (µM) |

| This compound | Parent Compound | Cancer Line A | >10 |

| Analog 1 | N-benzyl | Cancer Line A | 1.5 |

| Analog 2 | N-phenethyl | Cancer Line A | 0.8 |

| Analog 3 | C16-C17 Dihydro | Cancer Line A | 5.2 |

This table is for illustrative purposes and based on trends seen in related alkaloid series.

By comparing the potency of different analogs, researchers can identify the key structural features required for biological activity—the pharmacophore. For instance, if N-alkylation consistently increases potency, it suggests an important interaction at that position. nih.gov Conversely, if hydrogenation of the ethylidene side chain diminishes activity, it indicates the double bond is a crucial part of the pharmacophore.

The search for novel pharmacophores is essential for developing new classes of drugs, especially for challenges like malaria, where new mechanisms of action are urgently needed to combat drug resistance. researchgate.netresearchgate.netd-nb.info The unique and rigid three-dimensional structure of the condylocarpine scaffold makes it an attractive starting point for discovering such novel pharmacophores.

Assessment of Potency and Selectivity

Preclinical Characterization of Lead Analogs

Derivatives that demonstrate high potency and selectivity in vitro are selected as "lead analogs" and advance to preclinical characterization. This stage involves more complex studies to assess the compound's potential as a drug candidate. While specific preclinical data for this compound derivatives are not available, the process would follow established protocols. nih.govnih.gov

Preclinical studies would aim to evaluate:

Mechanism of Action: Investigating how the compound exerts its biological effect at a molecular level. For anticancer agents, this could involve studies on cell cycle arrest or apoptosis induction. mdpi.com

In Vivo Efficacy: Testing the lead analog in animal models of the target disease (e.g., tumor-bearing mice) to see if the in vitro activity translates to a therapeutic effect in a living organism.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess properties like oral bioavailability and half-life. nih.gov

Successful preclinical characterization is a prerequisite for a compound to be considered for clinical trials in humans. nih.gov The journey from the synthesis of novel this compound derivatives to a potential therapeutic agent is a long and complex process, driven by the iterative cycle of design, synthesis, and evaluation.

Advanced Analytical Methodologies for Research on + Condylocarpine

Quantitative Analysis in Complex Biological Matrices (e.g., Cell Lysates, Tissue Homogenates)

The accurate quantification of (+)-condylocarpine in biological samples is fundamental to understanding its distribution, metabolism, and cellular effects. The inherent complexity and variability of biological matrices present significant analytical challenges, including the presence of interfering endogenous substances and the often low concentrations of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules like this compound in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. measurlabs.comscirp.org The development of a robust LC-MS/MS method involves several critical steps, starting with the optimization of chromatographic conditions to achieve efficient separation of this compound from matrix components and potential isomers. The use of pentafluorophenyl (PFP) columns has shown success in separating various alkaloids. scirp.org

The mass spectrometer is typically a triple quadrupole (QqQ) instrument operated in multiple reaction monitoring (MRM) mode. measurlabs.com In this mode, the first quadrupole selects the precursor ion (the protonated molecule of this compound, [M+H]⁺), which is then fragmented in the collision cell. The second mass spectrometer then monitors for specific product ions, a transition that is highly specific to the analyte.

Method validation is performed according to international guidelines to ensure the reliability of the data. nih.gov Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. These are assessed at multiple concentration levels (low, medium, and high quality controls).

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

A hypothetical validation summary for a developed LC-MS/MS method for this compound is presented in Table 1.

Table 1: Hypothetical Validation Parameters for LC-MS/MS Quantification of this compound in Human Plasma

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (RSD%) | < 10% |

| Inter-day Precision (RSD%) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect | 95 - 108% |

| Recovery | > 85% |

This table is illustrative and based on typical performance characteristics of LC-MS/MS methods for small molecules.

High-Resolution Mass Spectrometry for Metabolite Identification

Identifying the metabolites of this compound is crucial for understanding its biotransformation and potential pharmacological activity or toxicity of its metabolic products. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, is a powerful tool for this purpose. ijpras.comnih.gov HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of metabolites. ijpras.comthermofisher.com

The general strategy for metabolite identification using HRMS involves comparing the metabolic profile of a treated sample (e.g., cell lysate incubated with this compound) with a control sample. ijpras.com The data is processed to find peaks present only in the treated sample. The accurate mass of these unique peaks can then be used to propose potential elemental formulas. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS) experiments, where the fragmentation pattern of a suspected metabolite is compared to that of the parent drug.

Modern HRMS instruments, when coupled with liquid chromatography, provide a comprehensive dataset containing precursor ions, product ions, and in some cases, collision cross-section data, which aids in the confident identification of metabolites. lcms.cz

Sample Preparation Techniques for Matrix Effect Mitigation

Effective sample preparation is a critical prerequisite for reliable quantitative analysis and metabolite identification, as it aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. phenomenex.commdpi.com The choice of technique depends on the properties of this compound, the nature of the biological matrix, and the analytical method used.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. nih.gov While effective for many applications, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. organomation.com It can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. diva-portal.org The analyte is then eluted with a small volume of a strong solvent. SPE is available in various formats, including cartridges and 96-well plates, making it suitable for high-throughput analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide analysis in food, involves an extraction with an organic solvent followed by a dispersive SPE cleanup. phenomenex.com It has been adapted for the analysis of various compounds in different matrices. scirp.org

The goal of these techniques is to minimize the "matrix effect," which can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. phenomenex.com

Isotopic Labeling and Tracing for Metabolic Fate Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. nih.gov In this approach, a version of this compound is synthesized where one or more atoms (commonly ¹²C or ¹H) are replaced with their stable isotopes (¹³C or ²H/D). When this labeled compound is introduced into a biological system, the mass spectrometer can specifically detect the labeled parent compound and its metabolites due to their increased mass.

This technique offers several advantages:

Unambiguous Identification: It allows for the confident differentiation of drug-related metabolites from endogenous molecules. nih.gov

Pathway Elucidation: By analyzing the pattern of isotope incorporation into different metabolites, it is possible to reconstruct the metabolic pathways. annualreviews.org

Flux Analysis: Isotopic labeling can provide quantitative information about the rates of metabolic reactions. researchgate.net

While specific isotopic labeling studies on this compound are not widely reported in publicly available literature, this methodology is a standard and invaluable tool in drug metabolism research. nih.gov

Immunoassay Development for Specific Detection

Immunoassays are analytical methods that use the high specificity of the antibody-antigen interaction to detect and quantify substances. The development of a specific immunoassay for this compound would require the production of antibodies that recognize and bind to the molecule. This typically involves conjugating this compound to a larger carrier protein to make it immunogenic.

Once specific antibodies are generated, various immunoassay formats can be developed, such as:

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that is highly sensitive and suitable for high-throughput screening.

Radioimmunoassay (RIA): A highly sensitive method that uses a radiolabeled antigen.

While there are reports on immunoassays for other alkaloids, such as LSD and for screenings of plant extracts containing a mixture of alkaloids, the development of a specific immunoassay for this compound has not been detailed in the available literature. primaryinfo.comelectricveg.com Such an assay could, however, provide a rapid and cost-effective method for high-throughput screening of large numbers of samples, complementing the more detailed analysis provided by mass spectrometry.

Future Research Directions and Therapeutic Potential Conceptual

Unexplored Biological Targets and Pathways

The therapeutic promise of (+)-Condylocarpine is suggested by cheminformatics studies which have predicted its potential as an anticancer agent. researchgate.net However, the specific molecular targets and signaling pathways through which it may exert such effects are yet to be elucidated. The broader family of indole (B1671886) alkaloids is known to interact with a wide array of biological targets, including but not limited to G-protein coupled receptors, ion channels, and various enzymes. ajchem-b.com This suggests that this compound and its derivatives could modulate cellular processes such as proliferation, apoptosis, and angiogenesis, which are critical in cancer progression.

Future research should prioritize the identification of direct molecular targets of this compound. Modern chemical biology approaches, such as affinity chromatography-mass spectrometry and activity-based protein profiling, could be employed to isolate and identify its binding partners within the cellular proteome. Furthermore, untargeted metabolomics and proteomics studies on cells treated with this compound could reveal downstream pathway perturbations, offering clues to its mechanism of action. Given the structural similarities to other Aspidosperma alkaloids with known neurological effects, exploring its activity on neuroreceptors and associated signaling cascades is also a logical step. sci-hub.se For instance, related compounds have shown affinity for nicotinic acetylcholine (B1216132) receptors, suggesting a potential, yet unexplored, role for this compound in neurological research. smolecule.com

In silico approaches, such as reverse docking and pharmacophore modeling, can be powerful tools in predicting potential targets. nih.gov By screening this compound against libraries of known protein structures, researchers can generate hypotheses about its biological interactions that can then be validated experimentally. mdpi.comresearchgate.net Such computational studies have been successfully applied to other indole alkaloids to predict their interactions with targets like penicillin-binding proteins in bacteria, highlighting the potential of this approach for this compound. mdpi.comresearchgate.net

Opportunities for Synthetic Biology and Chemoenzymatic Approaches

The low abundance of this compound in its natural sources necessitates the development of efficient and scalable synthetic strategies. While total synthesis has been achieved, these routes are often lengthy and not economically viable for large-scale production. researchgate.net Synthetic biology and chemoenzymatic approaches offer promising alternatives. mdpi.comccspublishing.org.cnnih.gov The biosynthetic pathway of monoterpenoid indole alkaloids (MIAs), including the precursors to this compound, is being progressively unraveled. ccspublishing.org.cnanr.fr This knowledge opens the door to metabolic engineering in microbial hosts like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. nih.govnih.gov

By heterologously expressing key enzymes from the MIA biosynthetic pathway, it is conceptually feasible to engineer microorganisms to produce strictosidine (B192452), a key intermediate, and potentially downstream precursors of the Aspidosperma scaffold. mdpi.comccspublishing.org.cn Further engineering could then introduce the specific cyclases and tailoring enzymes required to generate this compound. This approach not only allows for sustainable production but also enables the creation of "new-to-nature" analogues by introducing enzymes with altered substrate specificities or by feeding the engineered microbes with unnatural precursors. anr.frnih.gov

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, represents another powerful strategy. rsc.orgnih.govmdpi.comrsc.org For instance, enzymes like strictosidine synthase can be used to create the core indole alkaloid scaffold from tryptamine (B22526) and secologanin (B1681713) derivatives. rsc.org Subsequent chemical steps can then be employed to elaborate this core into this compound and its analogues. This hybrid approach can significantly shorten synthetic routes and improve stereochemical control, a common challenge in the total synthesis of complex natural products. umich.edu

Rational Design of Next-Generation Analogues

With a deeper understanding of the structure-activity relationships (SAR) of this compound, the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties becomes feasible. temple.edu The core Aspidosperma skeleton provides a versatile template for chemical modification. acs.orgresearchgate.net Computational modeling can play a pivotal role in this process by predicting how structural modifications might affect binding to a specific target. researchgate.net

Furthermore, the principles of fragment-based drug discovery could be applied. By identifying key binding fragments of this compound, medicinal chemists can design novel scaffolds that retain the essential pharmacophoric features while possessing more desirable drug-like properties. This approach has the potential to lead to the development of simplified analogues that are easier to synthesize and optimize.

Bridging Preclinical Discoveries to Translational Research Paradigms

The journey from a promising preclinical compound to a clinically approved therapeutic is fraught with challenges, often referred to as the "valley of death" in drug development. d-nb.info For natural products like this compound, these challenges can be particularly acute due to issues with supply, complex chemical synthesis, and often, a lack of clear understanding of their mechanism of action. nih.govfrontiersin.org

A critical first step in bridging this gap is the development of robust and reproducible preclinical models that accurately reflect the human disease state. nih.gov For instance, if anticancer activity is being pursued, testing this compound and its analogues in a panel of well-characterized cancer cell lines, patient-derived xenografts, and genetically engineered mouse models will be essential to establish efficacy and identify potential biomarkers of response.

Pharmacokinetic and pharmacodynamic (PK/PD) studies are also crucial. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is vital for designing effective dosing regimens and minimizing potential toxicity. mdpi.com The development of sensitive bioanalytical methods to quantify the compound and its metabolites in biological matrices will be a prerequisite for these studies.

Finally, a clear translational strategy that outlines the path from preclinical proof-of-concept to early-phase clinical trials is necessary. This includes defining the target patient population, identifying clinically relevant endpoints, and establishing a scalable manufacturing process for the lead candidate. Collaboration between academic researchers, industry partners, and regulatory agencies will be instrumental in navigating the complexities of the drug development process and realizing the therapeutic potential of this compound. d-nb.infonih.gov

Q & A

Q. What are the key steps in the total synthesis of (+)-Condylocarpine, and what challenges are encountered during intermediate stabilization?

The total synthesis of this compound involves a five-step sequence starting from a pentacyclic lactam intermediate. Critical steps include:

- Thioether cleavage : Using Raney Nickel in THF at 50°C to achieve desulfurization (75% yield).

- Oxidation of secondary alcohol : Albright-Goldman oxidation optimizes conversion to ketone (72% yield over two steps).

- Wittig olefination : Reaction with ethyl triphenylphosphonium cation yields a 1:1 mixture of this compound and (+)-Isocondylocarpine (77% total yield), resolved via preparative HPLC. Challenges : The instability of intermediates like hexahydro-1,5-methano-1H-azocino[4,3-b]indole necessitates masking the C12 carbonyl group during pyrrolidine ring formation to prevent glutarimide-type cleavage under acidic conditions .

Table 1 : Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thioether cleavage | Raney Ni, THF, 50°C | 75 |

| Secondary alcohol oxidation | Albright-Goldman conditions | 72 (2 steps) |

| Wittig olefination | Ethyl triphenylphosphonium cation | 77 |

Q. How is the stereochemical configuration of this compound determined, and what analytical techniques are employed?

Stereochemical confirmation relies on:

- Optical rotation : Specific rotations of enantiopure samples:

- This compound: [α]D +854 (c 0.39, CHCl₃).

- (+)-Isocondylocarpine: [α]D +798 (c 0.15, CHCl₃).

- Chromatographic separation : Preparative HPLC resolves stereoisomers.

- Comparative analysis : Correlation with known derivatives (e.g., (+)-Tubotaiwine, [α]D +584) after catalytic hydrogenation .

Q. What role does the indole alkaloid structure of this compound play in its biosynthetic pathway elucidation?

The indole core facilitates biosynthetic studies by enabling retro-engineering of key steps, such as:

- Tryptophan-derived precursors : Hypothetical pathways align with related alkaloids (e.g., vincamine).

- Cyclization mechanisms : Acid-mediated rearrangements of intermediates mimic natural enzymatic processes. Structural instability of intermediates (e.g., glutarimide cleavage) underscores the need for protective group strategies in synthetic analogs .

Advanced Research Questions

Q. What strategies are effective in overcoming the instability of intermediates during this compound synthesis?

- Protective group chemistry : Masking reactive carbonyl groups (e.g., C12 in hexahydro-1,5-methano-1H-azocino[4,3-b]indole) prevents undesired cleavage.

- Solvent optimization : Use of non-polar solvents (e.g., THF/toluene mixtures) stabilizes reactive intermediates.

- Low-temperature protocols : Mitigate decomposition during oxidation steps .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

- Comparative NMR analysis : Use 2D techniques (COSY, NOESY) to resolve overlapping signals in complex scaffolds.

- Computational validation : Density Functional Theory (DFT) calculations predict NMR shifts and optical rotations.

- Crystallographic verification : X-ray diffraction confirms absolute configuration for ambiguous cases. Example: Discrepancies in [α]D values between synthetic and natural samples may arise from solvent polarity or impurities, necessitating rigorous purity assays .

Q. What in vitro models are appropriate for assessing the biological activity of this compound, considering its structural complexity?

- Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, given structural similarities to tubulin-binding alkaloids.

- Enzyme inhibition studies : Screen against acetylcholinesterase or phosphodiesterases, leveraging its indole moiety’s binding affinity.

- Metabolic stability assays : Liver microsomes assess oxidative degradation rates. Methodological rigor : Include negative controls (e.g., (+)-Tubotaiwine) and validate via dose-response curves .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.